tert-Butyl piperidin-4-ylcarbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

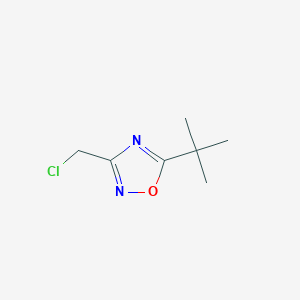

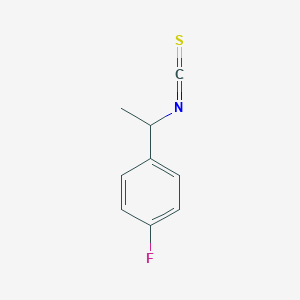

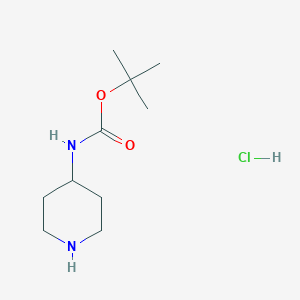

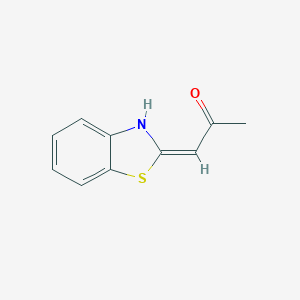

“tert-Butyl piperidin-4-ylcarbamate hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O2 . It is also known by other names such as “4-BOC-AMINOPIPERIDINE-HCl”, “tert-butyl N-piperidin-4-ylcarbamate;hydrochloride”, and "tert-Butyl 4-amino-1-piperidinecarboxylate hydrochloride" .

Molecular Structure Analysis

The molecular structure of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carbamate group (a carbonyl group attached to an oxygen atom and an amine group) and a tert-butyl group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .

Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” is 236.74 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.

Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of the Application

The compound “tert-Butyl piperidin-4-ylcarbamate hydrochloride” is used in the synthesis of various pharmaceutical compounds . It’s a key intermediate in the production of a variety of drugs and is particularly useful in the creation of indole based EZH2 inhibitors .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary depending on the specific synthesis pathway being used. Generally, this compound is used as a building block or intermediate in the synthesis of more complex molecules. It’s often used in reactions under inert atmosphere conditions, with a storage temperature of 2-8°C .

Results or Outcomes

The use of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” in the synthesis of pharmaceutical compounds has led to the creation of potent and selective inhibitors. For example, it has been used in the synthesis of CPI-1205, a highly potent (biochemical IC50 = 0.002 µM, cellular EC50 = 0.032 µM) and selective inhibitor of EZH2 .

Application in Synthesis of Bromodomain Inhibitors

Summary of the Application

This compound is used in the synthesis of bromodomain inhibitors . Bromodomains are protein domains that recognize acetylated lysine residues, and inhibitors of these domains have potential therapeutic applications in cancer and inflammatory diseases .

Methods of Application or Experimental Procedures

The specific methods of application can vary depending on the specific synthesis pathway being used. Generally, this compound is used as a building block or intermediate in the synthesis of bromodomain inhibitors .

Results or Outcomes

The use of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” in the synthesis of bromodomain inhibitors has led to the creation of potent inhibitors with potential therapeutic applications .

Application in Synthesis of HepG2 Cell Cycle Inhibitors

Summary of the Application

This compound is also used in the synthesis of HepG2 cell cycle inhibitors . HepG2 is a human liver cancer cell line, and inhibitors of the cell cycle can potentially be used in anti-tumor therapy .

Methods of Application or Experimental Procedures

The specific methods of application can vary depending on the specific synthesis pathway being used. Generally, this compound is used as a building block or intermediate in the synthesis of HepG2 cell cycle inhibitors .

Results or Outcomes

The use of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” in the synthesis of HepG2 cell cycle inhibitors has led to the creation of potent inhibitors with potential therapeutic applications .

Application in Synthesis of Cdk5/p25 Kinase Inhibitors

Summary of the Application

This compound is used in the synthesis of Cdk5/p25 kinase inhibitors . Cdk5/p25 kinase is a protein that plays a key role in neuronal development and function, and inhibitors of this kinase have potential therapeutic applications in neurodegenerative diseases .

Methods of Application or Experimental Procedures

The specific methods of application can vary depending on the specific synthesis pathway being used. Generally, this compound is used as a building block or intermediate in the synthesis of Cdk5/p25 kinase inhibitors .

Results or Outcomes

The use of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” in the synthesis of Cdk5/p25 kinase inhibitors has led to the creation of potent inhibitors with potential therapeutic applications .

Application in Synthesis of Antimalarials

Summary of the Application

This compound is also used in the synthesis of antimalarial drugs . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .

Methods of Application or Experimental Procedures

The specific methods of application can vary depending on the specific synthesis pathway being used. Generally, this compound is used as a building block or intermediate in the synthesis of antimalarial drugs .

Results or Outcomes

The use of “tert-Butyl piperidin-4-ylcarbamate hydrochloride” in the synthesis of antimalarial drugs has led to the creation of potent antimalarial drugs with potential therapeutic applications .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-piperidin-4-ylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLJVJSHANVSGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl piperidin-4-ylcarbamate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)